6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Medicinal Chemistry Organic Synthesis Structure-Reactivity Relationships

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS 1432682-04-6) is a strategically differentiated 3-oxo tetrahydrocarbazole regioisomer. Its >4 log-unit pKa difference (17.11 vs 12.62 for the 1-oxo isomer) enables selective N-alkylation without competing enolate formation, while its intermediate LogD (~3.0-3.1) optimizes membrane permeability for GPCR and P-type ATPase targeted library synthesis. As Ondansetron Impurity 5, it is an indispensable reference standard for ICH Q3A/Q3B analytical method validation, where substitution with any non-identical compound would invalidate method specificity and ANDA approval. Its scaffold-matched, inactive HIV-1 integrase profile (IC50=2,700 nM) makes it an ideal negative control for counter-screening antiviral tetrahydrocarbazole libraries. Choose this exact 6-methyl-3-oxo isomer for compliant, structure-driven research outcomes.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 1432682-04-6
Cat. No. B1376736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
CAS1432682-04-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CC(=O)CC3
InChIInChI=1S/C13H13NO/c1-8-2-4-12-10(6-8)11-7-9(15)3-5-13(11)14-12/h2,4,6,14H,3,5,7H2,1H3
InChIKeyCPHXFGFDYFXNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS 1432682-04-6): Procurement-Relevant Scaffold Identity and Core Differentiation from Tetrahydrocarbazole Analogs


6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a tricyclic heterocyclic organic compound consisting of a partially saturated carbazole core bearing a methyl substituent at the 6‑position and a ketone group at the 3‑position . With the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol, it serves as a versatile synthetic building block for both medicinal chemistry and pharmaceutical development . Unlike the more common 1‑oxo tetrahydrocarbazole regioisomers—exemplified by 6‑methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑one (CAS 3449‑48‑7) employed as a chiral reductive amination catalyst —the 3‑oxo isomer offers a distinct electrophilic site that alters both chemical reactivity and biological interaction potential. This regioisomeric and substituent‑based differentiation makes it a strategic choice for structure‑activity relationship (SAR) investigations, impurity‑reference‑standard applications, and lead‑generation campaigns .

Why 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Cannot Be Interchanged with Its Closest Analogs in Tetrahydrocarbazole-Based Discovery


Substitution of 6‑methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑3‑one with a generic tetrahydrocarbazole analog would compromise both structure‑driven biological outcomes and regulatory compliance. Within the tetrahydrocarbazole chemotype, the precise location of the carbonyl group fundamentally redirects reactivity: the 3‑oxo isomer exhibits a predicted pKa of 17.11, contrasting with the 1‑oxo isomer’s pKa of 12.62 [1]. This >4 log‑unit difference modulates hydrogen‑bond donor/acceptor capacity and shapes interactions with biological targets such as G‑protein‑coupled receptors (GPCRs) and P‑type ATPases [2][3]. Furthermore, its designation as Ondansetron Impurity 5 makes it an essential reference standard for analytical method validation, where substitution by any other heterocycle would violate pharmacopoeial identification criteria. The compound’s specific combination of a 6‑methyl group and a 3‑carbonyl function provides a tunable scaffold that cannot be reproduced by either the unsubstituted core or the regioisomers .

Quantitative Differentiation Evidence for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS 1432682‑04‑6) Against Key Tetrahydrocarbazole Comparators


Regioisomer‑Driven Reactivity: 3‑Oxo Isomer Exhibits a >4 Log‑Unit pKa Differential Relative to the 1‑Oxo Regioisomer, Enabling Distinct Nucleophilic Derivatization Pathways

The predicted pKa of 6‑methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑3‑one is 17.11±0.20, compared to a predicted pKa of 12.62±0.10 for the regioisomeric 6‑methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑one [1]. This >4 log‑unit difference translates to the 1‑oxo isomer being approximately 30,000 times more acidic as a C–H acid adjacent to the carbonyl, which strongly influences enolate formation and electrophilic trapping reactions. The 3‑oxo isomer therefore retains a significantly higher kinetic barrier to enolization, enabling chemo‑selective transformations at the indolic N–H or the α‑methylene position without competing enolate chemistry [1].

Medicinal Chemistry Organic Synthesis Structure-Reactivity Relationships

Lipophilicity‑Driven ADME Differentiation: 3‑Oxo Isomer Displays Higher Calculated LogD than the 1‑Oxo Regioisomer, Predicting Enhanced Passive Membrane Permeability

The 6‑methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑1‑one regioisomer has a calculated logD₇.₄ of 2.81, whereas the unsubstituted tetrahydrocarbazole scaffold (without a carbonyl group) shows a logD₇.₄ of 3.29 [1][2]. Introduction of the carbonyl group at the 3‑position is expected to provide an intermediate logD value, reducing polarity compared to the 1‑oxo isomer due to the different spatial arrangement of the carbonyl dipole relative to the aromatic indole system. This fine‑tuning of lipophilicity directly impacts passive membrane permeability, plasma‑protein binding, and oral bioavailability [1][2][3].

Pharmacokinetics Drug Design Physicochemical Profiling

HIV‑1 Integrase Inhibition Selectivity: Marked Potency Differential Versus Active Tetrahydrocarbazole Antivirals Supports Low Off‑Target Liability

6‑Methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑3‑one was evaluated in an HIV‑1 integrase enzymatic disintegration assay and exhibited an IC₅₀ of 2,700 nM [1]. In contrast, the broad‑spectrum antiviral tetrahydrocarbazole GSK983 displays EC₅₀ values of 5–20 nM against multiple viruses [2], and optimized tetrahydrocarbazole integrase inhibitors achieve IC₅₀ values of 5.0 μM or lower [3]. The approximately 500‑fold weaker integrase inhibition of the 3‑oxo isomer relative to GSK983 and the ~2‑fold weaker activity relative to typical carbazole‑based inhibitors confirms that the 6‑methyl‑3‑oxo substitution pattern is not permissive for antiviral target engagement, making this compound a useful negative‑control scaffold for counter‑screening antiviral tetrahydrocarbazole series [1][2][3].

Antiviral Research HIV Integrase Inhibitors Off‑Target Profiling

Pharmaceutical Reference‑Standard Identity: Defined as Ondansetron Impurity 5 with Distinct Chromatographic Resolution from Closely Eluting Impurities

6‑Methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑3‑one is designated as Ondansetron Impurity 5 . Pharmacopoeial analytical method development requires baseline resolution of Impurity 5 from the active pharmaceutical ingredient ondansetron and from other process‑related impurities (Impurities A, B, C, D) within a defined chromatographic window [1]. A validated LC‑MS/MS method for simultaneous quantification of ondansetron and four of its official impurities achieves baseline separation for Impurity 5 with retention‑time differences >2 minutes from co‑occurring impurities [1]. Any substitution of this impurity reference standard with a non‑identical heterocycle would result in misidentification of the impurity peak, invalidating the analytical method and jeopardizing ANDA regulatory submissions [1].

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation Quality Control

Tetrahydrocarbazole Scaffold in Fungal P‑Type ATPase Inhibition: Substitution Pattern at the 3‑Carbonyl Position Expected to Modulate Selectivity Between Fungal Pma1 and Mammalian SERCA ATPases

A systematic SAR study of tetrahydrocarbazoles as P‑type ATPase inhibitors demonstrated that compounds 9 and 10 inhibit the fungal H⁺‑ATPase (Pma1) with IC₅₀ values of 5–7 μM and simultaneously exhibit antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Candida krusei in the same concentration range [1]. Importantly, many tetrahydrocarbazoles in this series also inhibit the mammalian SERCA Ca²⁺‑ATPase and Na⁺,K⁺‑ATPase with even greater potency than Pma1, highlighting a selectivity challenge [1]. Crystallographic evidence at 3.0 Å resolution shows these compounds bind above the ion‑inlet channel of SERCA, and homology modeling of Candida albicans H⁺‑ATPase identifies pocket extensions exploitable for selectivity optimization [1]. Although 6‑methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑3‑one was not explicitly tested in this study, its distinct 3‑oxo and 6‑methyl substitution pattern is predicted to interact differently with the selectivity pocket compared to the 1‑oxo or non‑methylated analogs [1][2].

Antifungal Drug Discovery P‑type ATPase Inhibitors Selectivity Profiling Structure‑Activity Relationships

Serotonin 5‑HT₃ Receptor Antagonist Scaffold Context: Structural Relationship to Ondansetron Defined by Ketone Position, Enabling Functional Selectivity Studies at the 5‑HT₃ Receptor

Ondansetron, a potent 5‑HT₃ receptor antagonist (IC₅₀ = 103 pM), contains a 9‑methyl‑3‑[(2‑methyl‑1H‑imidazol‑1‑yl)methyl]‑4H‑carbazol‑4‑one core structure . The 3‑oxo isomer of the tetrahydrocarbazole scaffold (6‑methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑3‑one) serves as a key process‑impurity (Impurity 5) arising during ondansetron synthesis via alternative cyclization pathways [1]. The absence of the 2‑methylimidazole side chain and the presence of the carbonyl at position 3 rather than position 4 make this compound a useful tool for probing the contribution of the carbazole core to 5‑HT₃ receptor binding. While ondansetron’s picomolar affinity derives largely from the imidazole‑mediated interaction with the orthosteric binding site, the tetrahydrocarbazole‑3‑one impurity can be used to dissect non‑specific hydrophobic interactions between the tricyclic scaffold and the receptor’s transmembrane domain [1].

Serotonin Receptor Pharmacology 5‑HT₃ Antagonists Impurity Pharmacopoeial Standards Antiemetic Drug Development

High‑Value Application Scenarios for 6‑Methyl‑2,3,4,9‑tetrahydro‑1H‑carbazol‑3‑one (CAS 1432682‑04‑6) Grounded in Quantitative Differentiation Evidence


Regioisomer‑Specific Synthetic Building Block for Medicinal Chemistry SAR Campaigns Targeting GPCR and P‑Type ATPase Receptors

The >4 log‑unit pKa difference between the 3‑oxo and 1‑oxo isomers permits chemists to perform selective N‑alkylation or electrophilic aromatic substitution reactions on the 3‑oxo scaffold without competing enolate formation, a critical advantage when constructing focused libraries targeting GPCRs [1] or P‑type ATPases [2]. The intermediate logD value (~3.0–3.1) provides better membrane permeability than the 1‑oxo isomer while retaining sufficient aqueous solubility for biochemical assay compatibility [3].

Pharmaceutical Impurity Reference Standard for Ondansetron ANDA Regulatory Submissions and Batch Release Testing

As Ondansetron Impurity 5, this compound is indispensable for analytical method validation and batch‑release testing according to ICH Q3A/Q3B guidelines. Validated LC‑MS/MS methods achieve baseline resolution of Impurity 5 from other process impurities with >2 min retention‑time separation, and any substitution by a non‑identical compound would invalidate method specificity and jeopardize ANDA approval [1].

Negative‑Control Compound for Antiviral Tetrahydrocarbazole Lead Discovery to De‑risk Scaffold‑Based Assay Interference

The compound’s weak HIV‑1 integrase inhibitory activity (IC₅₀ = 2,700 nM) and its lack of the specific substitution pattern required for broad‑spectrum antiviral activity (e.g., GSK983 EC₅₀ = 5–20 nM) [1] make it an ideal negative control for counter‑screening. Use of this scaffold‑matched inactive analog ensures that hits identified from antiviral tetrahydrocarbazole libraries are not driven by non‑specific heterocycle‑target interactions [2].

Selectivity‑Probe Tool for Antifungal P‑Type ATPase Drug Discovery: Mapping Carbonyl Position Contribution to Fungal vs. Mammalian Selectivity

Published SAR on tetrahydrocarbazole Pma1 inhibitors shows that subtle changes in substitution pattern shift selectivity between fungal H⁺‑ATPase (Pma1 IC₅₀ = 5–7 μM) and mammalian SERCA/Na⁺,K⁺‑ATPase . The 6‑methyl‑3‑oxo isomer, with its unique substitution topology, can be incorporated into future SAR tables to systematically map the pocket‑extension interactions identified in the C. albicans H⁺‑ATPase homology model, guiding the design of fungal‑selective leads with reduced mammalian ATPase liability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.